Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Structure-Activity Relationships
Research has shown the potential of Ethyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate derivatives in the field of antibacterial agents. The structure-activity relationships (SAR) of these compounds have been extensively studied, revealing that certain substitutions on the quinoline nucleus can lead to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been synthesized to examine their antibacterial activities, indicating the significance of polysubstituted compounds in this domain (Koga et al., 1980).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of this compound derivatives have been analyzed to understand their physicochemical properties better. Studies involving crystallography and Hirshfeld surface analysis shed light on the compound's structure, revealing intricate details about its molecular geometry and interactions. Such insights are crucial for designing molecules with desired biological activities (Filali Baba et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of this compound and its analogs have been a subject of interest for chemists. These studies aim to develop novel synthetic routes and understand the compound's reactivity, facilitating the creation of more effective and efficient pharmaceuticals and chemicals. For example, research into the synthesis of various quinolones and tetrahydro-4-oxoquinolines provides insights into potential new therapeutic agents (Guillou et al., 1998).
Potential Antimicrobial Agents
The quest for new antimicrobial agents has led to the investigation of this compound derivatives. By synthesizing and characterizing new compounds within this chemical class, researchers aim to discover potent antimicrobial substances that could serve as the basis for future antibiotics. This area of research is critical given the growing concern over antibiotic resistance (Desai et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16-12-7-6-11(15-14(18)19-4-2)9-10(12)5-8-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNHGSRUQAUBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.